Extended Elimination Half-Life: Deacetyldiltiazem vs. Diltiazem vs. N-Demethyldiltiazem
Deacetyldiltiazem demonstrates a significantly longer elimination half-life compared to both the parent drug diltiazem and the alternative primary metabolite N-demethyldiltiazem, indicating prolonged systemic exposure and sustained pharmacodynamic effect potential [1][2].
| Evidence Dimension | Apparent elimination half-life (hours) |
|---|---|
| Target Compound Data | 18 ± 6.2 h (deacetyldiltiazem) |
| Comparator Or Baseline | 6.5 ± 1.4 h (diltiazem); 9.4 ± 2.2 h (N-demethyldiltiazem) |
| Quantified Difference | 2.8-fold longer than diltiazem; 1.9-fold longer than N-demethyldiltiazem |
| Conditions | Healthy adult male subjects (n=6) following a single 120 mg oral dose of diltiazem; plasma concentrations measured via HPLC |
Why This Matters
Users requiring sustained exposure or investigating metabolite contributions to cumulative pharmacodynamic effects must select deacetyldiltiazem over diltiazem due to its substantially longer residence time.
- [1] Boyd RA, Chin SK, Don-Pedro O, Verotta D, Sheiner LB, Williams RL, Giacomini KM. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose. Clin Pharmacol Ther. 1989;46(4):408-419. View Source
- [2] Höglund P, Nilsson LG. Pharmacokinetics of diltiazem and its metabolites after repeated single dosing in healthy volunteers. Ther Drug Monit. 1989;11(5):551-557. View Source
